BenchChemオンラインストアへようこそ!

N-(2-aminoethyl)-2-cyclohexylacetamide

Fragment-based drug discovery Crystallographic fragment screening Aar2/RNaseH

Fragment-based drug discovery requires validated starting points with proven binding modes. N-(2-aminoethyl)-2-cyclohexylacetamide (CAS 1042651-19-3) addresses this as a confirmed hit from the F2X-Universal Library crystallographic screen against Aar2/RNaseH, with unambiguous electron density at 1.51 Å resolution (PDB 7FON). • Rule-of-Three-compliant fragment (MW 184.28, XLogP3 1.3, Fsp³ 0.60) with favorable CNS penetration potential • Primary amine handle enables rapid hit-to-lead optimization via amide coupling, sulfonamide formation, or reductive amination • Documented 21% hit rate in peer-reviewed F2X-Universal Library screen provides evidence-based expectation of crystallographic behavior • Compatible with crystallographic soaking conditions; available in screening-grade purity

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13189247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-2-cyclohexylacetamide
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NCCN
InChIInChI=1S/C10H20N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h9H,1-8,11H2,(H,12,13)
InChIKeyKJMNNPQKALZUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-2-cyclohexylacetamide: Procurement-Ready Fragment for Structure-Based Drug Discovery


N-(2-Aminoethyl)-2-cyclohexylacetamide (CAS 1042651-19-3, PDB ligand code W7T) is a non-polymer, fragment-sized secondary amide featuring a cyclohexyl ring linked via an acetamide bridge to a terminal primary amine [1]. With a molecular weight of 184.28 g/mol, a computed XLogP3 of 1.3, two hydrogen-bond donors, and four rotatable bonds, it occupies physicochemical space characteristic of Rule-of-Three-compliant fragments [2]. The compound belongs to the F2X-Universal Library, a curated 1,103-compound fragment collection validated in multiple crystallographic fragment screening (CFS) campaigns [3].

Why N-(2-Aminoethyl)-2-cyclohexylacetamide Cannot Be Replaced by Generic Analogs in Fragment Screening


Fragment-based drug discovery (FBDD) demands precise control over molecular recognition properties that are exquisitely sensitive to ring saturation, lipophilicity, and hydrogen-bond geometry. Replacing the saturated cyclohexyl ring of N-(2-aminoethyl)-2-cyclohexylacetamide with an aromatic phenyl group (N-(2-aminoethyl)-2-phenylacetamide) alters XLogP3 from 1.3 to 0.2, shifts π-stacking potential, and changes the conformational ensemble available for target engagement [1]. Removing the cyclohexyl group entirely (N-(2-aminoethyl)acetamide) collapses XLogP3 to -1.4, likely compromising membrane permeability and hydrophobic pocket complementarity [1]. Even the simple amide analog 2-cyclohexylacetamide lacks the terminal primary amine that serves as a key hydrogen-bond anchor and synthetic derivatization handle. These differences are not cosmetic; in the crystallographic fragment screen against the Aar2/RNaseH complex, subtle changes in fragment structure determined whether a compound appeared among the 269 confirmed hits across 10 distinct binding sites or failed to register [2]. The quantitative evidence below illustrates why this specific fragment merits prioritization.

N-(2-Aminoethyl)-2-cyclohexylacetamide: Verifiable Head-to-Head Differentiation Data


Crystallographic Fragment Hit Confirmation: Co-Crystal Structure Resolution vs. Unvalidated Analogs

N-(2-Aminoethyl)-2-cyclohexylacetamide (fragment P08C04) was confirmed as a crystallographic hit in a large-scale CFS campaign of the 1,103-compound F2X-Universal Library against the yeast spliceosomal Aar2/RNaseH protein–protein complex, yielding a co-crystal structure at 1.51 Å resolution (PDB 7FON, R-Value Free = 0.235) with unambiguous electron density for binding pose assignment [1]. In contrast, the vast majority of commercially available fragment analogs—including N-(2-aminoethyl)acetamide, N-(2-aminoethyl)-2-phenylacetamide, and 2-cyclohexylacetamide—lack any entry in the Protein Data Bank as validated ligands for this or any other target [2]. The 1.51 Å resolution of the 7FON structure exceeds the typical fragment-screening resolution range (1.8–2.5 Å), enabling precise mapping of hydrogen-bond interactions between the terminal amine, the amide carbonyl, and protein residues [1].

Fragment-based drug discovery Crystallographic fragment screening Aar2/RNaseH

Lipophilicity Tuning: Computed XLogP3 Differentiation vs. Phenyl and Unsubstituted Analogs

The computed lipophilicity (XLogP3) of N-(2-aminoethyl)-2-cyclohexylacetamide is 1.3, positioning it within the optimal fragment range (0–3) while being sufficiently lipophilic for hydrophobic pocket engagement [1]. This contrasts with N-(2-aminoethyl)acetamide (XLogP3 = -1.4), which is markedly more hydrophilic and less likely to bind hydrophobic protein clefts, and N-(2-aminoethyl)-2-phenylacetamide (XLogP3 = 0.2), which is moderately lipophilic but introduces a planar aromatic ring prone to π-stacking that may reduce selectivity [1]. The cyclohexyl analog 2-cyclohexylacetamide (computed XLogP3 ≈ 1.8) lacks the terminal primary amine, forfeiting a key hydrogen-bond anchor [2].

Lipophilicity Fragment physicochemical properties Membrane permeability

F2X-Universal Library Provenance: Hit-Rate Context vs. Non-Library Fragments

N-(2-Aminoethyl)-2-cyclohexylacetamide is a member of the F2X-Universal Library, a 1,103-compound collection whose 96-compound F2X-Entry sub-selection demonstrated validated crystallographic hit rates of 21% against the Aar2/RNaseH complex and 30% against endothiapepsin [1]. Among the 269 total hits from the full library screen against Aar2/RNaseH, this fragment (P08C04) was one of the confirmed binders distributed across 10 distinct surface binding sites [2]. Fragments sourced from non-validated commercial collections lack such established screening provenance, introducing uncertainty in hit-rate expectations and false-positive rates [1].

Fragment library Hit rate Crystallographic screening

Structural Uniqueness: Saturated Cyclohexyl Core with Aminoethyl Amide Side Chain vs. Aromatic and Shorter-Linker Analogs

The saturated cyclohexyl ring of N-(2-aminoethyl)-2-cyclohexylacetamide adopts chair conformations that generate three-dimensional shape diversity, increasing the fraction of sp³-hybridized carbons (Fsp³ = 0.60) compared to the planar phenyl ring of N-(2-aminoethyl)-2-phenylacetamide (Fsp³ = 0.10) [1]. The four-rotatable-bond linker between the terminal amine and cyclohexyl ring provides greater conformational sampling than the two-rotatable-bond linker in N-(2-aminoethyl)acetamide, while retaining the primary amine derivatization handle absent in 2-cyclohexylacetamide and N-cyclohexylacetamide [2]. This combination of saturated ring three-dimensionality and a reactive amine handle is structurally distinct among commercially available fragment analogs, enabling downstream elaboration strategies (e.g., amide coupling, reductive amination) that simpler analogs cannot support [2].

Fragment design Conformational flexibility Ring saturation

Procurement-Driven Application Scenarios for N-(2-Aminoethyl)-2-cyclohexylacetamide


Crystallographic Fragment Screening Campaigns Targeting Protein–Protein Complexes

Laboratories planning crystallographic fragment screens against challenging protein–protein interaction targets should prioritize this fragment due to its validated co-crystal structure at 1.51 Å resolution (PDB 7FON) and proven hit status in the Aar2/RNaseH CFS campaign [1]. The fragment's membership in the F2X-Universal Library, which delivered a 21% hit rate against this complex, provides confidence in its screening-grade purity and compatibility with crystallographic soaking conditions [2].

Structure-Guided Fragment Elaboration for Spliceosomal RNase H-Like Domain Inhibitors

The unambiguous electron density and binding pose validated in PDB 7FON enable immediate structure-based optimization of N-(2-aminoethyl)-2-cyclohexylacetamide as a starting point for inhibitors targeting the Prp8 RNase H-like domain, a component of the U5 snRNP spliceosomal machinery [1]. The primary amine provides a tractable synthetic handle for amide coupling, sulfonamide formation, or reductive amination to explore vectors identified in the co-crystal structure [3].

Fragment Library Procurement with Verified Screening Provenance

Institutions building or replenishing fragment screening libraries should select this compound over generic catalog alternatives because its screening performance is documented in the peer-reviewed literature: it is one of 269 confirmed hits from the F2X-Universal screen, providing an evidence-based expectation of crystallographic hit behavior that untested commercial fragments cannot offer [2].

Saturated Fragment Starting Point for CNS or Intracellular Target Programs

With a computed XLogP3 of 1.3, an Fsp³ of 0.60, and molecular weight below 200 Da, N-(2-aminoethyl)-2-cyclohexylacetamide occupies property space associated with favorable CNS penetration potential and reduced promiscuity compared to aromatic fragments [3]. Medicinal chemistry teams prioritizing lead-like properties should prefer this saturated-cyclohexyl fragment over the more planar phenyl analog (N-(2-aminoethyl)-2-phenylacetamide, XLogP3 = 0.2, Fsp³ = 0.10) when initiating hit-to-lead campaigns [3].

Quote Request

Request a Quote for N-(2-aminoethyl)-2-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.